molecular formula C21H21ClN2O B1683466 (2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol CAS No. 5428-80-8

(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol

Número de catálogo B1683466
Número CAS: 5428-80-8
Peso molecular: 352.9 g/mol
Clave InChI: VKLJPGAHSLIQKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vacquinol-1, also known as NSC 13316, is an activator of MKK4-dependent macropinocytotic cell death in glioblastoma cells. Vacquinol-1 has beneficial effects on a glioblastoma multiforme mouse model by oral administration. In glioblastoma cells, Vacquinol-1 targets macropinocytosis, a cellular process that will not lead to cell death in normal cells.

Aplicaciones Científicas De Investigación

Oncolytic Efficacy in Glioblastoma Treatment

Vacquinol-1 has been identified as a potential therapeutic agent for glioblastoma , an aggressive form of brain cancer. The compound induces cell death in glioblastoma cells through catastrophic vacuolization . This process involves the disruption of cellular structures leading to cell death, which is a novel approach in the treatment of this type of cancer.

Pharmacokinetics and Stereochemical Features

The pharmacokinetic properties of Vacquinol-1, which describe how the drug is absorbed, distributed, metabolized, and excreted in the body, are influenced by its stereochemical features . These properties are crucial for the drug’s effectiveness and safety profile, making Vacquinol-1 a subject of interest in pharmacological research.

Blood-Brain Barrier Penetration

An essential characteristic of Vacquinol-1 is its ability to penetrate the blood-brain barrier (BBB) . This is particularly important for treating central nervous system disorders, as many potential drugs fail to reach therapeutic concentrations in the brain due to the restrictive nature of the BBB.

Oral Bioavailability

Vacquinol-1 has been reported to have good oral bioavailability . This means that when administered orally, a significant amount of the drug reaches systemic circulation, which is advantageous for developing oral medications.

Preclinical Development for CNS Disorders

The compound’s favorable characteristics, such as BBB penetration and oral bioavailability, make it a promising candidate for preclinical development targeting various central nervous system (CNS) disorders . Research in this area could lead to new treatments for diseases that currently have limited therapeutic options.

Stereoselective Synthesis

The stereoselective synthesis of Vacquinol-1 allows for the isolation of active isomers, which can have different therapeutic effects . This aspect of chemical synthesis is vital for optimizing the efficacy and minimizing the side effects of the compound in therapeutic applications.

Mecanismo De Acción

Target of Action

The compound, (2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, also known as Vacquinol-1, primarily targets glioblastoma cells . Glioblastoma is the most common and lethal of all primary brain tumors . The compound’s action on these cells is a key aspect of its therapeutic potential .

Mode of Action

Vacquinol-1 interacts with glioblastoma cells and induces cell death by catastrophic vacuolization . This process involves the disruption of plasma membrane integrity, leading to necrosis-like cell death . The primary in vitro phenotypic and oncolytic effects of Vacquinol-1 are driven primarily by fractions IIa and IIb, later confirmed to be erythro isomers [R,S]2 and [S,R]2 .

Biochemical Pathways

The compound’s ability to induce catastrophic vacuolization in glioblastoma cells suggests it may interfere with cellular processes related to membrane integrity and cell survival .

Pharmacokinetics

Vacquinol-1 is orally bioavailable and readily penetrates the blood-brain barrier (BBB), which is crucial for its action on brain tumors . The compound is a mixture of four stereoisomers due to the two adjacent stereogenic centers in the molecule . These stereoisomers display stereospecific pharmacokinetic and pharmacodynamic features , which could influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of Vacquinol-1’s action is the induction of cell death in glioblastoma cells . This is achieved through catastrophic vacuolization, a process that disrupts plasma membrane integrity and leads to necrosis-like cell death .

Action Environment

The action of Vacquinol-1 is influenced by the central nervous system (CNS) environment, given the location of glioblastoma tumors . The compound’s ability to penetrate the BBB is a critical factor in its efficacy . .

Propiedades

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O/c22-15-10-8-14(9-11-15)20-13-17(16-5-1-2-6-18(16)24-20)21(25)19-7-3-4-12-23-19/h1-2,5-6,8-11,13,19,21,23,25H,3-4,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLJPGAHSLIQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279588
Record name NSC13316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol

CAS RN

5428-80-8
Record name NSC13316
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13316
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5428-80-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol
Reactant of Route 3
(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol
Reactant of Route 4
(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol
Reactant of Route 5
(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol
Reactant of Route 6
(2-(4-Chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.